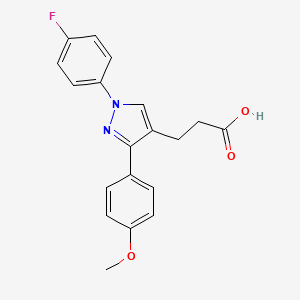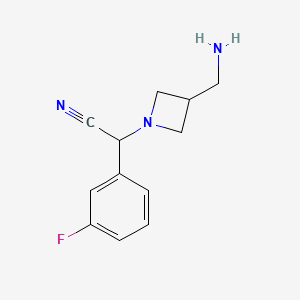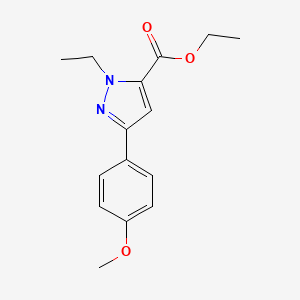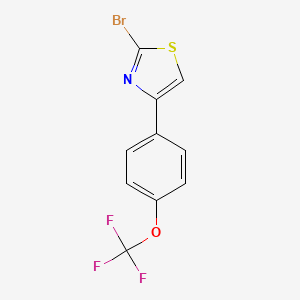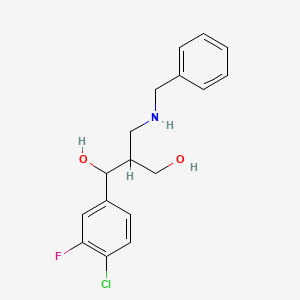![molecular formula C21H17N3O B14865143 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic ring system, and a benzamide group, which is a common structural motif in many biologically active molecules.
準備方法
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines, which can then be further transformed into other skeletons .
化学反応の分析
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazo[1,2-a]pyridine derivatives have been studied for their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents . These compounds have also shown promise in the treatment of cancer and cardiovascular diseases . Additionally, they are used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
作用機序
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its biological effects.
類似化合物との比較
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acids and imidazo[1,2-a]pyrimidines. These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and substituents. For example, imidazo[1,2-a]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents , while imidazo[1,2-a]pyrimidines have applications in medicinal chemistry and drug development . The unique combination of the imidazo[1,2-a]pyridine and benzamide moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C21H17N3O |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-6-4-8-17(12-15)21(25)22-18-9-5-7-16(13-18)19-14-24-11-3-2-10-20(24)23-19/h2-14H,1H3,(H,22,25) |
InChIキー |
XHLCHEODONOCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


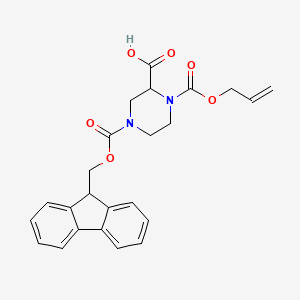
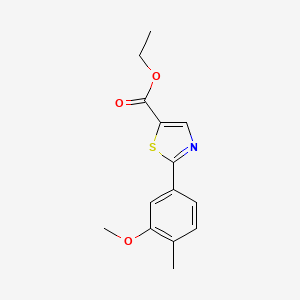
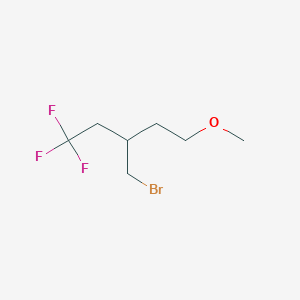
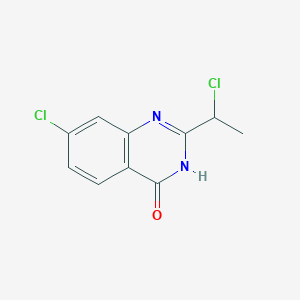
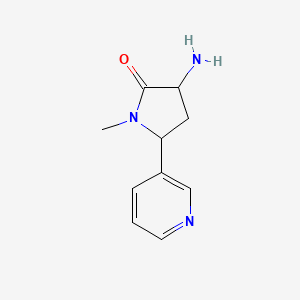
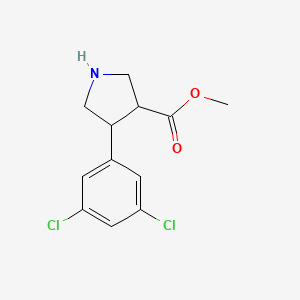
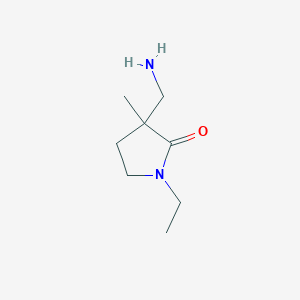
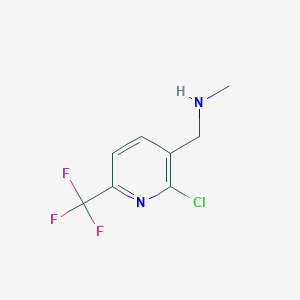
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
